N-[2-(4-methoxyphenyl)ethyl]cyclopropanesulfonamide N-[2-(4-methoxyphenyl)ethyl]cyclopropanesulfonamide
Brand Name: Vulcanchem
CAS No.: 1235623-65-0
VCID: VC7648007
InChI: InChI=1S/C12H17NO3S/c1-16-11-4-2-10(3-5-11)8-9-13-17(14,15)12-6-7-12/h2-5,12-13H,6-9H2,1H3
SMILES: COC1=CC=C(C=C1)CCNS(=O)(=O)C2CC2
Molecular Formula: C12H17NO3S
Molecular Weight: 255.33

N-[2-(4-methoxyphenyl)ethyl]cyclopropanesulfonamide

CAS No.: 1235623-65-0

Cat. No.: VC7648007

Molecular Formula: C12H17NO3S

Molecular Weight: 255.33

* For research use only. Not for human or veterinary use.

N-[2-(4-methoxyphenyl)ethyl]cyclopropanesulfonamide - 1235623-65-0

Specification

CAS No. 1235623-65-0
Molecular Formula C12H17NO3S
Molecular Weight 255.33
IUPAC Name N-[2-(4-methoxyphenyl)ethyl]cyclopropanesulfonamide
Standard InChI InChI=1S/C12H17NO3S/c1-16-11-4-2-10(3-5-11)8-9-13-17(14,15)12-6-7-12/h2-5,12-13H,6-9H2,1H3
Standard InChI Key DTZKCSXXTYPTKF-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)CCNS(=O)(=O)C2CC2

Introduction

Chemical Identity and Structural Attributes

Molecular Characterization

The compound’s IUPAC name, N-[2-(4-methoxyphenyl)ethyl]cyclopropanesulfonamide, reflects its key functional groups:

  • A cyclopropanesulfonamide core, providing rigidity and electronic effects.

  • A 4-methoxyphenethyl side chain, introducing aromaticity and potential π-π stacking interactions.

Table 1 summarizes its fundamental properties:

PropertyValue
CAS No.1235623-65-0
Molecular FormulaC12H17NO3S\text{C}_{12}\text{H}_{17}\text{NO}_{3}\text{S}
Molecular Weight255.33 g/mol
SMILESCOC1=CC=C(C=C1)CCNS(=O)(=O)C2CC2
InChI KeyDTZKCSXXTYPTKF-UHFFFAOYSA-N

The cyclopropane ring’s strain energy (~27 kcal/mol) may enhance reactivity, while the sulfonamide group (SO2NH\text{SO}_{2}\text{NH}) serves as a hydrogen bond donor/acceptor, critical for target engagement.

Spectroscopic and Physicochemical Data

Though experimental data on solubility, melting point, and spectral signatures (e.g., NMR, IR) are unavailable, analogous sulfonamides exhibit moderate aqueous solubility (0.1–10 mg/mL) and melting points between 150–250°C. The methoxy group’s electron-donating effects likely increase lipophilicity, potentially enhancing membrane permeability.

Synthesis and Structural Optimization

Synthetic Pathways

The primary route involves a nucleophilic substitution between cyclopropanesulfonyl chloride and 2-(4-methoxyphenyl)ethylamine under basic conditions (e.g., pyridine or triethylamine):

Cyclopropanesulfonyl chloride+H2N-CH2CH2-C6H4-OCH3N-[2-(4-Methoxyphenyl)ethyl]cyclopropanesulfonamide+HCl\text{Cyclopropanesulfonyl chloride} + \text{H}_{2}\text{N-CH}_{2}\text{CH}_{2}\text{-C}_{6}\text{H}_{4}\text{-OCH}_{3} \rightarrow \text{N-[2-(4-Methoxyphenyl)ethyl]cyclopropanesulfonamide} + \text{HCl}

Key considerations include:

  • Temperature: Reactions typically proceed at 0–25°C to minimize side reactions.

  • Solvent: Dichloromethane or tetrahydrofuran ensures reagent solubility.

  • Yield: Unreported for this compound, but similar sulfonamide syntheses achieve 60–85% yields.

Structural Analogues and SAR Insights

Modifying the cyclopropane or phenethyl groups alters bioactivity:

  • Cyclopropane replacement with larger rings (e.g., cyclohexane) reduces steric strain, potentially decreasing binding affinity.

  • Methoxy position: Para-substitution optimizes electronic effects, whereas ortho/meta positions introduce steric hindrance.

Biological Activity and Mechanism Hypotheses

Antimicrobial and Anticancer Activity

Sulfonamides inhibit dihydropteroate synthase (DHPS) in folate synthesis, a target in bacteria (e.g., E. coli IC50_{50} = 50–500 nM). Anticancer effects may arise from HDAC or tubulin inhibition, as seen with sulindac sulfide (IC50_{50} = 2–10 μM in colon cancer cells).

Therapeutic Applications and Challenges

Drug Development Prospects

  • Antimicrobial agents: Given rising antibiotic resistance, cyclopropane-containing sulfonamides could bypass existing resistance mechanisms.

  • Oncology: HDAC or CA IX inhibition may suppress tumor growth and metastasis.

  • Neurology: Sulfonamides modulate GABAA_{A} receptors, suggesting potential in epilepsy or anxiety disorders.

Limitations and Research Gaps

  • Empirical data: No published studies confirm this compound’s bioavailability, toxicity, or target binding.

  • Synthetic scalability: Multi-step routes may complicate large-scale production.

Future Directions

  • High-throughput screening: Test against CA, HDAC, and microbial targets.

  • ADMET profiling: Assess solubility, metabolic stability, and plasma protein binding.

  • Computational modeling: Predict binding modes using molecular docking (e.g., AutoDock Vina).

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator